N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt

Übersicht

Beschreibung

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is a chemical compound with the molecular formula C22H35N3O5S and a molecular weight of 453.6 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitrophenylsulfenyl group attached to the L-threonine amino acid, with di(cyclohexyl)ammonium as the counterion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt typically involves the following steps:

Protection of the Threonine Hydroxyl Group: The hydroxyl group of L-threonine is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

Introduction of the Nitrophenylsulfenyl Group: The protected L-threonine is then reacted with a nitrophenylsulfenyl chloride in the presence of a base, such as triethylamine, to introduce the nitrophenylsulfenyl group.

Deprotection: The protecting group is removed to yield the free hydroxyl group.

Formation of the DI(cyclohexyl)ammonium Salt: The final step involves the addition of di(cyclohexyl)amine to form the DI(cyclohexyl)ammonium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt undergoes various chemical reactions, including:

Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted threonine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt has several scientific research applications:

Chemistry: Used as a reagent in peptide synthesis and as a protecting group for amino acids.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt involves its ability to act as a protecting group for amino acids. The nitrophenylsulfenyl group protects the amino acid from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the protecting group can be selectively removed, yielding the desired peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-O-Nitrophenylsulfenyl-L-serine DI(cyclohexyl)ammonium salt

- N-O-Nitrophenylsulfenyl-L-cysteine DI(cyclohexyl)ammonium salt

- N-O-Nitrophenylsulfenyl-L-valine DI(cyclohexyl)ammonium salt

Uniqueness

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This dual functionality allows for more versatile chemical reactions and applications compared to similar compounds that may lack one of these functional groups.

Biologische Aktivität

N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt (CAS Number: 7675-55-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

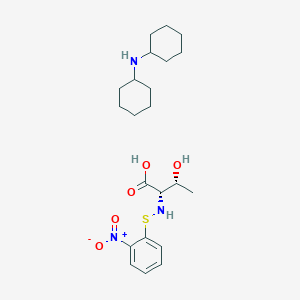

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C29H38N4O4S

- Molecular Weight : 538.701 g/mol

- LogP : 7.915

This compound features a nitrophenylsulfenyl group attached to an L-threonine backbone, which is further modified by the presence of two cyclohexyl groups, contributing to its unique properties and biological activities.

Synthesis Methods

The synthesis of N-O-Nitrophenylsulfenyl derivatives typically involves the reaction of amino acids with nitrophenylsulfenyl chlorides. Various methods have been reported for the preparation of these compounds, including:

- Direct Reaction with Amino Acids : The nitrophenylsulfenyl chloride reacts with amino acids to form stable derivatives.

- Formation of Dicyclohexylammonium Salts : The resulting sulfenyl derivatives can be converted into their dicyclohexylammonium salts, enhancing solubility and stability.

Antimicrobial Properties

Research indicates that compounds similar to N-O-Nitrophenylsulfenyl-L-threonine exhibit significant antimicrobial activity. For instance, studies have shown that quaternary ammonium salts, which share structural similarities, demonstrate potent antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Antioxidant Activity

In addition to antimicrobial effects, compounds like N-O-Nitrophenylsulfenyl-L-threonine have been evaluated for their cytotoxicity against human cell lines. Some studies report that these compounds exhibit low cytotoxicity while maintaining antioxidant properties, making them potential candidates for therapeutic applications . For example, a study highlighted that certain ammonium salts did not display cytotoxic properties towards WI-38 human embryonic lung cells at concentrations up to 11.3 μM .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of ammonium salts revealed that those containing bulky groups like cyclohexane showed enhanced antibacterial activity compared to their linear counterparts. The presence of the nitrophenyl group was critical in enhancing the interaction with bacterial membranes .

| Compound Type | Antibacterial Activity (MIC μM) |

|---|---|

| N-O-Nitrophenylsulfenyl derivatives | 0.70 - 442 |

| Control (no nitrophenyl group) | >1000 |

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that the dicyclohexylammonium salts derived from nitrophenylsulfenyl amino acids exhibited minimal cytotoxic effects on human cell lines while showing promising antioxidant activity at lower concentrations .

| Cell Line | Concentration (μM) | Cytotoxicity (%) |

|---|---|---|

| WI-38 | 0.70 - 11.3 | <10 |

| Chang Liver | 0.70 - 11.3 | <5 |

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVBJZTVYWZAQK-VPDPXZGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585234 | |

| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14921-33-6 | |

| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.